4-Methoxynaphthalen-1-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-methoxynaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQJOWVRCXFIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596214 | |
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92599-05-8 | |
| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility of 4-Methoxynaphthalen-1-amine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 4-Methoxynaphthalen-1-amine hydrochloride. As a crucial parameter in chemical synthesis, purification, and pharmaceutical formulation, a comprehensive understanding of this compound's solubility is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for its experimental determination, and practical insights for its application.
Introduction to 4-Methoxynaphthalen-1-amine Hydrochloride
4-Methoxynaphthalen-1-amine hydrochloride (C₁₁H₁₂ClNO, M.W.: 209.67 g/mol ) is an aromatic amine salt.[1] The presence of the naphthalene core, a primary amine, and a methoxy group creates a molecule with distinct electronic and steric properties. Its hydrochloride salt form is particularly significant in pharmaceutical contexts, as converting a basic, often poorly water-soluble free amine into a salt is a common strategy to enhance aqueous solubility and improve bioavailability.[2] Understanding the solubility profile is therefore essential for predicting its behavior in various media, from reaction mixtures to physiological environments.
Core Physicochemical Properties Influencing Solubility
The solubility of a compound is not an arbitrary value but is dictated by its intrinsic physicochemical properties. For 4-Methoxynaphthalen-1-amine hydrochloride, the key parameters are its lipophilicity (logP) and its ionization constant (pKa).
-
Ionization Constant (pKa): The pKa of the conjugate acid of the primary amine is the most critical factor for its pH-dependent solubility. Aromatic amines are typically weak bases. For comparison, the pKa of aniline is approximately 4.6. The electron-donating methoxy group and the extended aromatic system of the naphthalene ring will influence the basicity of the amine. It is reasonable to estimate a pKa for 4-Methoxynaphthalen-1-amine in the range of 4 to 5. This means that at a pH below its pKa, the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺), which is significantly more polar and water-soluble.
Theoretical Framework: The "Why" Behind Solubility Behavior
The solubility of 4-Methoxynaphthalen-1-amine hydrochloride is governed by the interplay between its ionic and organic nature.
-
"Like Dissolves Like": As an ionic salt, it is expected to have its highest solubility in polar, protic solvents that can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[5] Conversely, its solubility will be limited in nonpolar, aprotic solvents that cannot stabilize these charged species.
-
pH-Dependent Solubility: The equilibrium between the soluble ionic form and the less soluble free base is dictated by the pH of the medium. This relationship is fundamentally described by the Henderson-Hasselbalch equation. In aqueous solutions with a pH at least 2 units below the pKa of the amine, the compound will be >99% in its ionized, more soluble form. As the pH increases to values above the pKa, the equilibrium shifts towards the neutral free base, which, due to its higher lipophilicity, will precipitate from the aqueous solution.
The logical relationship between pH and the compound's state is crucial for applications like purification via acid-base extraction.
Caption: pH-dependent equilibrium and its impact on solubility.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a standardized methodology is essential. The Shake-Flask method, as recommended by the OECD Guideline 105, is a robust and widely accepted approach.[]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
Objective: To determine the saturation solubility of 4-Methoxynaphthalen-1-amine hydrochloride in a given solvent at a controlled temperature.
Materials:
-
4-Methoxynaphthalen-1-amine hydrochloride (solid, purity >97%)
-
Solvent of interest (e.g., Water, Ethanol, Dichloromethane)
-
Glass flasks or vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated analytical balance
-
Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of flasks. The excess solid is critical to ensure that a saturated solution is achieved and that equilibrium can be established with the solid phase.
-
Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each flask.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Agitation should be sufficient to keep the solid suspended without creating a vortex.[7]
-
Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. This step is a self-validating mechanism; equilibrium is confirmed when the measured concentration does not significantly change between later time points.[7]
-
Phase Separation: Immediately separate the solid from the liquid phase via centrifugation or filtration to prevent further dissolution or precipitation. This step must be performed quickly and at the same temperature as the equilibration.
-
Quantification: Dilute the clear supernatant to an appropriate concentration and analyze using a pre-validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is reported as the average concentration from the samples that have reached equilibrium, typically in units of mg/mL or g/L.
Caption: Workflow for the Shake-Flask Solubility Method.
Solubility Profile of 4-Methoxynaphthalen-1-amine Hydrochloride
While specific experimental data for this compound is scarce in published literature, a qualitative and semi-quantitative profile can be constructed based on fundamental chemical principles and data for analogous aromatic amine salts.
Table 1: Estimated Solubility Profile at Ambient Temperature (20-25 °C)
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH < 4) | Polar Protic | High | As a salt, it readily dissolves in polar water, where it exists in its highly polar, ionized form.[5][8] |
| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can solvate the ions through hydrogen bonding and dipole-dipole interactions, but less effectively than water. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of solvating the cation effectively. |
| Dichloromethane (DCM) | Chlorinated | Low to Very Low | The lower polarity of DCM is insufficient to effectively solvate the dissociated ions of the salt. |
| Diethyl Ether | Ether | Insoluble | As a nonpolar aprotic solvent, ether cannot overcome the lattice energy of the salt.[5] |
| Toluene / Hexanes | Nonpolar Aprotic | Insoluble | The large polarity mismatch results in negligible solubility. |
| Water (pH > 7) | Polar Protic | Very Low | The compound is deprotonated to its neutral free base, which is lipophilic and not well-solvated by water, leading to precipitation.[9] |
Practical Applications and Implications
The solubility profile directly informs several key activities in a research and development setting:
-
Reaction Chemistry: For reactions in solution, a solvent must be chosen in which the hydrochloride salt has sufficient solubility. Methanol or DMSO might be suitable candidates. If a reaction requires the free amine, the salt would first need to be neutralized and extracted into an organic solvent.
-
Purification: The pH-dependent aqueous solubility is the cornerstone of purification. The compound can be dissolved in an acidic aqueous phase to wash away non-basic organic impurities. Subsequently, raising the pH will precipitate the pure free base, which can be collected or extracted into an organic solvent.
-
Drug Formulation: For developing an aqueous-based formulation (e.g., for intravenous administration), the hydrochloride salt is essential. The solubility data determines the maximum achievable concentration, and formulation scientists must ensure the solution is buffered to a pH well below the pKa to prevent precipitation.
Conclusion
4-Methoxynaphthalen-1-amine hydrochloride is an ionic compound whose solubility is dominated by the polarity of the solvent and the pH of the aqueous medium. It is predicted to be highly soluble in polar solvents like water (at acidic pH) and DMSO, with limited solubility in less polar and nonpolar organic solvents. Its pH-dependent solubility provides a powerful tool for purification. While this guide establishes a strong theoretical and practical framework, it is imperative for researchers to determine precise solubility values under their specific experimental conditions using validated methods like the shake-flask protocol outlined herein.
References
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Sciencemadness Discussion Board. Solubility of organic amine salts. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
-
Chemistry Stack Exchange. Why amine salts are soluble in water?[Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
-
Quora. Why do amines dissolve in hydrochloric acid?[Link]
-
Human Metabolome Database. Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727). [Link]
-
Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. [Link]
-
Chemsrc. 4-Methoxy-1-naphthol | CAS#:84-85-5. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. hmdb.ca [hmdb.ca]
- 4. 4-Methoxy-1-naphthol | CAS#:84-85-5 | Chemsrc [chemsrc.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
starting materials for 4-Methoxynaphthalen-1-amine hydrochloride synthesis
An In-depth Technical Guide to the Synthesis of 4-Methoxynaphthalen-1-amine Hydrochloride: Starting Materials and Synthetic Strategies
Introduction
4-Methoxynaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its rigid naphthalene core, coupled with the electronic properties of the methoxy and amine substituents, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methoxynaphthalen-1-amine hydrochloride, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Strategic Approaches to the Naphthalene Core: A Comparative Analysis of Starting Materials
The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the required purity of the final product. The most common and industrially viable starting materials include 1-naphthol, 1-methoxynaphthalene, and halogenated derivatives of 1-methoxynaphthalene.
Route 1: Synthesis from 1-Naphthol
1-Naphthol is an economically attractive and readily available starting material. The synthetic strategy commencing from 1-naphthol involves a two-step sequence: methylation of the hydroxyl group followed by nitration and subsequent reduction.
Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene
The initial step involves the conversion of the phenolic hydroxyl group of 1-naphthol into a methoxy ether. This is a crucial transformation as it protects the hydroxyl group from undesired side reactions in the subsequent nitration step and introduces the required methoxy substituent. The Williamson ether synthesis is the most common method employed for this purpose.[1]
-
Mechanism: The reaction proceeds via the deprotonation of the weakly acidic 1-naphthol with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 1-naphthoxide anion. This is followed by a nucleophilic attack of the naphthoxide on a methylating agent, typically dimethyl sulfate or methyl iodide.[1]
Experimental Protocol: Synthesis of 1-Methoxynaphthalene from 1-Naphthol
-
To a stirred solution of 1-naphthol in a suitable solvent (e.g., ethanol, methanol, or water), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).
-
Stir the mixture at room temperature until the 1-naphthol is completely dissolved and the sodium salt has formed.
-
Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below 10-15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for approximately one hour to ensure complete reaction.
-
Upon cooling, the 1-methoxynaphthalene product will precipitate. The crude product can be isolated by filtration and purified by recrystallization.
Step 2: Nitration of 1-Methoxynaphthalene
The subsequent step is the regioselective nitration of 1-methoxynaphthalene to introduce a nitro group at the 4-position of the naphthalene ring, yielding 4-methoxy-1-nitronaphthalene. The methoxy group is an activating ortho-, para-director, and due to steric hindrance at the ortho positions, the nitration predominantly occurs at the para-position (C4).
-
Causality of Experimental Choice: The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to minimize the formation of byproducts.
Experimental Protocol: Synthesis of 4-Methoxy-1-nitronaphthalene
-
Dissolve 1-methoxynaphthalene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Cool the solution in an ice-salt bath to 0-5°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified period.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 4-methoxy-1-nitronaphthalene.
-
Filter the solid, wash with water until neutral, and purify by recrystallization.
Step 3: Reduction of 4-Methoxy-1-nitronaphthalene to 4-Methoxynaphthalen-1-amine
The final step in this sequence is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods.[2][3][4]
-
Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide) and a source of hydrogen (e.g., hydrogen gas, ammonium formate).[5] This method is often preferred for its high yields and the formation of water as the only byproduct.
-
Metal-Acid Reduction: A classic method involves the use of a metal such as tin, iron, or zinc in the presence of an acid like hydrochloric acid. While effective, this method can be less "green" due to the generation of metallic waste.
Experimental Protocol: Catalytic Reduction of 4-Methoxy-1-nitronaphthalene
-
In a flask suitable for hydrogenation, dissolve 4-methoxy-1-nitronaphthalene in a solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 5-10% Pd/C.
-
If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas at a suitable pressure (from atmospheric to slightly elevated).
-
If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude 4-Methoxynaphthalen-1-amine.
Step 4: Formation of the Hydrochloride Salt
To obtain the final product, the free amine is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt is generally more stable and easier to handle than the free base.[6]
Experimental Protocol: Synthesis of 4-Methoxynaphthalen-1-amine hydrochloride
-
Dissolve the crude 4-Methoxynaphthalen-1-amine in a suitable solvent like methanol or isopropanol.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a suitable solvent (e.g., 2-propanol) until the pH is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Route 2: Synthesis from 1-Bromo-4-methoxynaphthalene via Buchwald-Hartwig Amination
An alternative and more modern approach utilizes the palladium-catalyzed Buchwald-Hartwig amination.[7][8] This cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide and an amine.[9] The starting material for this route is 1-bromo-4-methoxynaphthalene.
-
Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[9] The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-methoxynaphthalene
-
To a reaction vessel, add 1-bromo-4-methoxynaphthalene, a suitable amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs2CO3 or NaOtBu).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110°C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, filter it through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 4-Methoxynaphthalen-1-amine.
-
The free amine can then be converted to the hydrochloride salt as described in Route 1.
Summary of Synthetic Routes and Data
| Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |
| 1-Naphthol | 1-Methoxynaphthalene, 4-Methoxy-1-nitronaphthalene | Williamson Ether Synthesis, Nitration, Reduction | Economical starting material, well-established reactions. | Multi-step process, use of hazardous nitrating agents. |
| 1-Bromo-4-methoxynaphthalene | - | Buchwald-Hartwig Amination | Direct C-N bond formation, high functional group tolerance. | Higher cost of starting material and catalyst, requires inert atmosphere. |
Visualizing the Synthetic Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
Methodological & Application
The Synthetic Versatility of 4-Methoxynaphthalen-1-amine Hydrochloride: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Privileged Scaffold
In the landscape of organic synthesis, the naphthalene core represents a privileged scaffold, forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of electronic and steric properties, making naphthalenic building blocks highly sought after in drug discovery and materials science. Among these, 4-Methoxynaphthalen-1-amine hydrochloride emerges as a versatile and valuable synthon. Its unique substitution pattern, featuring a nucleophilic amino group and an electron-donating methoxy group, opens avenues for a diverse array of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 4-Methoxynaphthalen-1-amine hydrochloride. We will delve into its application in the construction of complex heterocyclic systems and the synthesis of vibrant dyestuffs, supported by detailed mechanistic insights and robust experimental protocols. While specific literature on this exact molecule is emerging, the protocols presented herein are based on well-established, analogous transformations and serve as a strong foundation for further investigation and optimization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and execution.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO | [2] |
| Molecular Weight | 209.67 g/mol | [2] |
| Appearance | Crystalline Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
| CAS Number | 92599-05-8 | [2] |
| Storage | Room temperature, under inert atmosphere (Argon charged) | [2] |
Core Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the amino and methoxy groups on the naphthalene ring system makes 4-Methoxynaphthalen-1-amine hydrochloride a powerful precursor for a variety of important molecular frameworks.
Synthesis of Benzo[h]quinolines via the Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or their precursors.[3][4][5] By employing 4-Methoxynaphthalen-1-amine hydrochloride, this reaction provides a direct route to methoxy-substituted benzo[h]quinolines, a class of compounds with significant potential in medicinal chemistry.
Mechanistic Rationale: The reaction is initiated by the conjugate addition of the aromatic amine to the α,β-unsaturated carbonyl compound. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system. The acidic conditions of the reaction facilitate the key cyclization and dehydration steps.
Figure 1: Generalized workflow for the Skraup-Doebner-von Miller reaction.
Experimental Protocol: Synthesis of a Methoxy-Substituted Benzo[h]quinoline
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent).
-
Reagent Addition: Add glycerol (3-4 equivalents) and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, 1.2 equivalents). Caution: The Skraup reaction can be highly exothermic and should be conducted with appropriate safety measures in a well-ventilated fume hood.[3]
-
Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) with cooling. The addition of ferrous sulfate can help to moderate the reaction.[6]
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthesis of Azo Dyes: Harnessing the Chromophoric Potential
The primary amino group of 4-Methoxynaphthalen-1-amine hydrochloride can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to generate a wide range of azo dyes. These dyes are of significant interest due to their vibrant colors and potential applications in textiles and as functional materials.
Mechanistic Rationale: The reaction proceeds in two key steps: diazotization and azo coupling. In the first step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, the electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction to form the azo compound.
Figure 2: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of a Naphthalene-Based Azo Dye
This protocol is a representative example and should be adapted based on the specific coupling component used.
-
Diazotization:
-
Dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7]
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with continuous stirring.
-
A brightly colored precipitate should form immediately. Stir the reaction mixture for a further 30-60 minutes in the ice bath.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the purified azo dye in a desiccator.
-
Precursor for Heterocyclic Scaffolds in Medicinal Chemistry
The 4-methoxynaphthalene moiety is a recurring structural motif in a variety of biologically active molecules.[1][8][9] 4-Methoxynaphthalen-1-amine hydrochloride serves as an excellent starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. For example, it can be envisioned as a precursor for the synthesis of novel 1,3,4-oxadiazoles, which have shown promising antimicrobial activity.[8]
Conceptual Synthetic Pathway: A potential route to such compounds could involve the conversion of the amine to a hydrazide, followed by cyclization with a suitable one-carbon source.
Figure 3: Conceptual pathway to medicinally relevant heterocycles.
Conclusion: A Building Block with Untapped Potential
4-Methoxynaphthalen-1-amine hydrochloride is a readily available and highly versatile building block that holds significant promise for a wide range of applications in organic synthesis. From the construction of complex, fused heterocyclic systems like benzo[h]quinolines to the synthesis of vibrant azo dyes and the exploration of novel scaffolds for medicinal chemistry, the synthetic potential of this compound is vast. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers looking to harness the unique reactivity of this valuable synthon. As the demand for novel and diverse molecular architectures continues to grow, 4-Methoxynaphthalen-1-amine hydrochloride is poised to become an increasingly important tool in the arsenal of the modern organic chemist.
References
-
Aladdin Scientific. 4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. [Link]
-
Wikipedia. Skraup reaction. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]
-
de Oliveira, A. L. S., et al. (2023). Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity. Future Medicinal Chemistry. [Link]
-
Organic Syntheses. Quinoline. [Link]
-
Sawano, T., et al. (2023). Synthesis of azafluoranthenes by iridium-catalyzed [2 + 2 + 2] cycloaddition and evaluation of their fluorescence properties. Organic & Biomolecular Chemistry, 21(2), 323-331. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
Singh, S. K., & Singh, P. P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry, 161, 22-59. [Link]
-
ResearchGate. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Quinolone synthesis [organic-chemistry.org]
Application Notes and Protocols: 4-Methoxynaphthalen-1-amine Hydrochloride in Medicinal Chemistry
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 4-Methoxynaphthalen-1-amine hydrochloride as a versatile building block in medicinal chemistry. This document provides an in-depth exploration of its applications, supported by detailed synthetic protocols and the rationale behind experimental designs.
Introduction: The Naphthalene Scaffold in Drug Discovery
The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, lipophilic nature allows for effective interaction with a variety of biological targets. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] 4-Methoxynaphthalen-1-amine hydrochloride, with its reactive primary amine and methoxy-substituted naphthalene core, presents a valuable starting point for the synthesis of novel bioactive molecules. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the amine group serves as a key handle for diverse chemical modifications.
Core Application: Synthesis of Novel Antifungal Agents
Recent research has highlighted the potential of 4-methoxynaphthalene derivatives as potent antifungal agents, particularly for the treatment of paracoccidioidomycosis.[3] A notable example is the development of a carbohydrazide derivative of 4-methoxynaphthalene, which has shown significant in vitro activity against Paracoccidioides spp.[3] This carbohydrazide demonstrated synergistic effects with amphotericin B and was found to bind to the essential fungal enzyme homoserine dehydrogenase (HSD), suggesting a clear mechanism of action.[3]
While the reported synthesis of this promising antifungal agent starts from a different 4-methoxynaphthalene precursor, 4-Methoxynaphthalen-1-amine hydrochloride can be envisioned as a key intermediate in the synthesis of analogous bioactive compounds. The primary amine can be readily converted to a variety of functional groups to explore the structure-activity relationship (SAR) of this class of antifungals.
Conceptual Workflow for Antifungal Drug Discovery
Caption: Conceptual workflow for the development of antifungal agents.
Synthetic Protocols: Building Blocks for Bioactive Molecules
The primary amine of 4-Methoxynaphthalen-1-amine hydrochloride is a versatile functional group that can participate in a wide range of chemical transformations. Below are detailed protocols for two fundamental reactions that can be used to generate libraries of novel compounds for biological screening.
Protocol 1: Synthesis of N-(4-methoxynaphthalen-1-yl)acetamide Derivatives via N-Acylation
This protocol describes the N-acylation of 4-Methoxynaphthalen-1-amine hydrochloride with chloroacetyl chloride. The resulting N-(4-methoxynaphthalen-1-yl)-2-chloroacetamide is a valuable intermediate that can be further modified, for example, by nucleophilic substitution of the chloro group to introduce diverse functionalities. Acetamide derivatives of aromatic amines have been explored for their potential antimicrobial activities.[4][5]
Reaction Scheme:
Caption: N-acylation of 4-Methoxynaphthalen-1-amine.
Materials:
-
4-Methoxynaphthalen-1-amine hydrochloride
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium bicarbonate
-
Tetrahydrofuran (THF), anhydrous, or an aqueous buffer system
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent) in anhydrous THF.
-
Base Addition: Add DBU (2.2 equivalents) to the suspension. The hydrochloride salt will react with the base to liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-methoxynaphthalen-1-yl)-2-chloroacetamide. Characterize the final product by NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
DBU is a strong, non-nucleophilic base that effectively deprotonates the ammonium salt to the free amine without competing in the acylation reaction.[7] Alternatively, an inorganic base like sodium bicarbonate in a biphasic or aqueous system can be used for a greener approach.[6]
-
The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Protocol 2: Synthesis of Quinoline Derivatives via the Doebner-von Miller Reaction
This protocol outlines a plausible route for the synthesis of substituted quinolines from 4-Methoxynaphthalen-1-amine. The Doebner-von Miller reaction is a classic method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[8] Quinoline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[9]
Reaction Scheme:
Caption: Doebner-von Miller synthesis of a benzo[f]quinoline derivative.
Materials:
-
4-Methoxynaphthalen-1-amine hydrochloride
-
α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Concentrated hydrochloric acid or sulfuric acid
-
An oxidizing agent (e.g., arsenic pentoxide, or the reaction can be open to air)
-
Ethanol or another suitable solvent
-
Sodium hydroxide solution
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Liberation of the Free Amine: Neutralize 4-Methoxynaphthalen-1-amine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry and concentrate to obtain the free 4-Methoxynaphthalen-1-amine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-Methoxynaphthalen-1-amine (1 equivalent) in ethanol.
-
Addition of Reagents: Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 2.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.
-
Workup: After cooling to room temperature, make the reaction mixture alkaline with a sodium hydroxide solution.
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, dry over an anhydrous salt, and concentrate in vacuo.
-
Characterization: Purify the resulting substituted benzo[f]quinoline by column chromatography or recrystallization. Characterize the structure using spectroscopic methods.
Self-Validating System and Rationale:
-
The formation of the quinoline ring can be confirmed by the appearance of characteristic signals in the 1H and 13C NMR spectra.
-
The choice of the α,β-unsaturated carbonyl compound will determine the substitution pattern on the newly formed pyridine ring of the quinoline system, allowing for the generation of a library of analogues for SAR studies.
-
The acidic catalyst is crucial for promoting the conjugate addition and subsequent cyclization and dehydration steps.
Data Presentation and Characterization
All synthesized compounds should be rigorously characterized to confirm their structure and purity. The following table summarizes the key analytical data that should be collected.
| Parameter | Technique | Expected Outcome |
| Chemical Structure | 1H NMR, 13C NMR | Signals corresponding to the protons and carbons of the naphthalene core and the newly introduced substituents. |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Purity | HPLC, Elemental Analysis | A single major peak in the HPLC chromatogram and elemental composition consistent with the calculated values. |
| Functional Groups | FT-IR Spectroscopy | Characteristic absorption bands for key functional groups (e.g., C=O, N-H). |
Conclusion and Future Perspectives
4-Methoxynaphthalen-1-amine hydrochloride is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The protocols detailed herein provide a foundation for the exploration of its utility in drug discovery programs, particularly in the development of novel antifungal and anticancer agents. The adaptability of the primary amine functionality allows for the systematic modification of the scaffold, enabling comprehensive structure-activity relationship studies to optimize biological activity and pharmacokinetic properties.
References
-
Alkubaisi, B., & Afnan, A. (2023). Alkaloids‐derived bioactive compounds. Complexity‐to‐Diversity and Pseudo‐Natural Product Strategies as Powerful Platforms for Deciphering Next‐Generation Therapeutics. Available at: [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESIS. Available at: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Available at: [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. Available at: [Link]
-
Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025). ResearchGate. Available at: [Link]
-
shows the reaction between aryl amine and chloroacetyl chloride to give... (n.d.). ResearchGate. Available at: [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Available at: [Link]
-
NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central (PMC). Available at: [Link]
-
New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. (n.d.). PubMed. Available at: [Link]
- Preparation method of 1-methoxynaphthalene. (n.d.). Google Patents.
-
4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501. (n.d.). PubChem. Available at: [Link]
-
Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed. Available at: [Link]
-
Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis. (n.d.). MDPI. Available at: [Link]
-
Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central (PMC). Available at: [Link]
- Process for preparing chloroacetyl chloride. (n.d.). Google Patents.
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Hilaris Publisher. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). Xia & He Publishing Inc. Available at: [Link]
-
Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. (2020). ResearchGate. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxynaphthalen-1-amine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatile Naphthalene Core in Chromophore and Pharmacophore Development
4-Methoxynaphthalen-1-amine hydrochloride is a valuable aromatic amine building block in the synthesis of a wide range of organic compounds. Its naphthalene core, substituted with both an amine and a methoxy group, offers a unique combination of nucleophilicity and electronic properties. The amine group serves as a handle for diazotization, a pivotal reaction in the synthesis of azo dyes, which are renowned for their vibrant colors and extensive industrial applications.[1] The methoxy group, an electron-donating substituent, modulates the electronic environment of the naphthalene ring system, influencing the spectral properties of the resulting chromophores. Beyond their use as dyes, azo compounds derived from naphthalenic structures are also explored in medicinal chemistry for their potential biological activities.[2]
This technical guide provides a detailed experimental protocol for the synthesis of an azo dye via the diazotization of 4-Methoxynaphthalen-1-amine hydrochloride and its subsequent coupling with a suitable aromatic partner, 2-naphthol. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Chemical Properties and Safety Considerations
A thorough understanding of the chemical properties and safety profiles of all reagents is paramount for the safe and successful execution of this protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Safety Precautions |
| 4-Methoxynaphthalen-1-amine hydrochloride | C₁₁H₁₂ClNO | 209.67 | Off-white to light brown crystalline solid | Irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |
| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish crystalline solid | Oxidizer, toxic if swallowed, and can cause serious eye irritation. Handle with care and avoid contact with combustible materials. |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | Colorless to yellowish fuming liquid | Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE. |
| 2-Naphthol | C₁₀H₈O | 144.17 | White to yellowish crystalline solid | Harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust. |
| Sodium Hydroxide | NaOH | 40.00 | White pellets, flakes, or beads | Corrosive. Causes severe skin burns and eye damage. Handle with care. |
Experimental Protocol: Synthesis of an Azo Dye
This protocol details the two-stage synthesis of an azo dye: the diazotization of 4-Methoxynaphthalen-1-amine hydrochloride, followed by the azo coupling reaction with 2-naphthol.
Part 1: Diazotization of 4-Methoxynaphthalen-1-amine hydrochloride
The first stage involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.[2] The low temperature is crucial for the stability of the diazonium salt.
Materials and Reagents:
-
4-Methoxynaphthalen-1-amine hydrochloride (1.05 g, 5.0 mmol)
-
Concentrated Hydrochloric Acid (2.5 mL)
-
Distilled Water (25 mL)
-
Sodium Nitrite (0.38 g, 5.5 mmol)
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 100 mL beaker, suspend 4-Methoxynaphthalen-1-amine hydrochloride (1.05 g, 5.0 mmol) in 15 mL of distilled water.
-
Slowly add concentrated hydrochloric acid (2.5 mL) to the suspension while stirring. The amine salt should dissolve to form a clear solution.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate small beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved and persists for at least 5 minutes.
-
The resulting cold solution contains the 4-methoxy-1-naphthalenediazonium chloride and should be used immediately in the next step.
Part 2: Azo Coupling with 2-Naphthol
The electrophilic diazonium salt is then reacted with the electron-rich 2-naphthol in a slightly alkaline medium to form the azo dye.[2]
Materials and Reagents:
-
2-Naphthol (0.72 g, 5.0 mmol)
-
10% Sodium Hydroxide solution
-
Ice
-
The diazonium salt solution from Part 1
Procedure:
-
In a 250 mL beaker, dissolve 2-naphthol (0.72 g, 5.0 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
Part 3: Isolation and Purification of the Azo Dye
The final step involves isolating and purifying the synthesized azo dye.
Procedure:
-
Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of higher purity.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.
Mechanism and Scientific Rationale
The synthesis of the azo dye proceeds through a well-established two-step mechanism: diazotization followed by azo coupling.
Diazotization Mechanism
The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium ion.
Caption: Mechanism of Diazotization.
Azo Coupling Mechanism
The azo coupling is an electrophilic aromatic substitution reaction.[3] The diazonium ion acts as the electrophile, and the electron-rich aromatic compound, in this case, the phenoxide ion of 2-naphthol (formed in the alkaline solution), acts as the nucleophile. The diazonium ion attacks the aromatic ring of the coupling agent, typically at the position para to the activating group (the hydroxyl group). If the para position is blocked, the substitution occurs at the ortho position. The attack results in the formation of a sigma complex (a carbocation intermediate), which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring and yields the final azo compound.
Caption: Mechanism of Azo Coupling.
Experimental Workflow Visualization
The following diagram provides a visual representation of the entire experimental workflow, from starting materials to the final purified product.
Caption: Experimental Workflow Diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of an azo dye using 4-Methoxynaphthalen-1-amine hydrochloride. By following this guide, researchers can reliably synthesize this class of compounds and gain a deeper understanding of the underlying chemical principles. The versatility of the diazotization and azo coupling reactions allows for the synthesis of a diverse library of azo dyes with varying colors and properties by simply changing the coupling partner. This opens up avenues for the development of new materials and potential therapeutic agents.
References
-
SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]3]
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]]
-
IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde. Retrieved from [Link]1]
Sources
Application Note: Derivatization Strategies for 4-Methoxynaphthalen-1-amine Hydrochloride in Synthetic Chemistry
Introduction
4-Methoxynaphthalen-1-amine hydrochloride is a pivotal aromatic amine building block in the realms of medicinal chemistry and materials science. Its unique structure, featuring a naphthalene core with a reactive primary amine and an electron-donating methoxy group, offers a versatile platform for synthesizing a wide range of complex molecules. The strategic derivatization of the primary amine is crucial for unlocking the full synthetic potential of this compound. This allows for its integration into larger molecular frameworks and the creation of novel compounds with customized biological or material properties.
This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective derivatization of 4-Methoxynaphthalen-1-amine hydrochloride. We will delve into several robust synthetic strategies, providing detailed, step-by-step protocols and elucidating the fundamental chemical principles that govern these transformations. The primary focus is to deliver practical, field-proven methodologies that guarantee high yield, purity, and reproducibility.
Core Principles of Derivatization
The primary amine group of 4-Methoxynaphthalen-1-amine is a strong nucleophile, making it highly susceptible to a variety of electrophilic substitution reactions. However, since it is supplied as a hydrochloride salt, the amine group is protonated and thus, non-nucleophilic. Consequently, a critical initial step in most derivatization reactions is the liberation of the free amine, either in-situ or in a preliminary step, using a suitable base. The choice of base is paramount and is contingent on the specific reaction conditions and the nature of the electrophile.
The methoxy group at the 4-position acts as an ortho-, para-directing activator. This electronic influence can impact the reactivity of the naphthalene ring system in subsequent electrophilic aromatic substitution reactions, a factor that should be taken into account in multi-step syntheses.
Derivatization Strategies and Protocols
This section outlines three prevalent and highly effective methods for the derivatization of 4-Methoxynaphthalen-1-amine: Acylation, Sulfonylation, and Diazotization followed by the Sandmeyer reaction.
N-Acylation: Formation of Amides
N-acylation is a fundamental chemical transformation that converts the primary amine into a stable amide linkage. This reaction is a cornerstone of numerous synthetic pathways, especially in the assembly of bioactive molecules. The resulting amide can serve as a key structural element or as a protecting group for the amine. Pre-column derivatization is a widely accepted and effective modification technique prior to HPLC analysis, enhancing the detection and retention of amines.[1]
Causality of Experimental Choices:
-
Reagents: Acid chlorides and anhydrides are frequently used as acylating agents due to their high reactivity.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the HCl generated during the reaction with an acid chloride and to deprotonate the starting amine hydrochloride, thereby liberating the free amine for the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without interfering in the reaction.
Experimental Protocol: Synthesis of N-(4-methoxynaphthalen-1-yl)acetamide
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.
-
Reagent Addition: After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise to the reaction mixture, while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. A similar procedure involves refluxing with acetic anhydride in glacial acetic acid.[2]
Data Presentation: Acylation Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |
| Reagent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >90% |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 4-Methoxynaphthalen-1-amine hydrochloride.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a crucial functional group in medicinal chemistry, found in numerous antibacterial and diuretic drugs. The N-sulfonylation of 4-Methoxynaphthalen-1-amine introduces this valuable pharmacophore.
Causality of Experimental Choices:
-
Reagents: Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), are the most commonly used reagents for this transformation.
-
Base: Pyridine is often utilized as both the base and the solvent. It effectively scavenges the HCl produced and catalyzes the reaction. Alternatively, a non-nucleophilic base like triethylamine in a solvent such as DCM can be used.
-
Solvent: As mentioned, pyridine can serve as the solvent. If a different base is employed, an inert aprotic solvent like DCM is suitable.
Experimental Protocol: Synthesis of N-(4-methoxynaphthalen-1-yl)-4-methylbenzenesulfonamide
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in pyridine (10 mL/mmol) at 0 °C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Workup: Pour the reaction mixture into ice-cold 1M HCl (20 mL). A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.
Data Presentation: Sulfonylation Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |
| Reagent | p-Toluenesulfonyl Chloride |
| Base/Solvent | Pyridine |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
Visualization: N-Sulfonylation Mechanism
Caption: Simplified mechanism of N-sulfonylation.
Diazotization and Sandmeyer Reaction: C-X Bond Formation
The conversion of a primary aromatic amine to a diazonium salt is a powerful synthetic strategy that enables a wide array of transformations, allowing for the introduction of various substituents onto the naphthalene ring. The Sandmeyer reaction is a classic example of this, facilitating the installation of halides (Cl, Br) or a cyano group.[3][4][5] This reaction is a well-known method for converting an aryl amine to an aryl halide using a Cu(I) halide, proceeding through a diazonium salt intermediate.[6]
Causality of Experimental Choices:
-
Diazotization: This reaction is carried out in a cold, acidic aqueous solution. Sodium nitrite (NaNO₂) is added to a solution of the amine in an acid like HCl or H₂SO₄ at 0-5 °C to form the diazonium salt.[7] Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of a copper(I) salt (CuCl, CuBr, or CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group with the corresponding nucleophile.[3][4]
Experimental Protocol: Synthesis of 1-Chloro-4-methoxynaphthalene
-
Diazotization: Suspend 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in a mixture of concentrated HCl (3 eq) and water (5 mL/mmol). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2 mL/mmol) and cool to 0 °C.
-
Addition of Diazonium Salt: Add the cold diazonium salt solution dropwise to the copper(I) chloride solution. Effervescence (N₂ gas) should be observed.
-
Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with diethyl ether (3 x 15 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel.
Data Presentation: Diazotization and Sandmeyer Reaction Parameters
| Parameter | Value |
| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |
| Diazotizing Agent | Sodium Nitrite / HCl |
| Sandmeyer Reagent | Copper(I) Chloride / HCl |
| Temperature | 0-5 °C, then 50-60 °C |
| Typical Yield | 60-80% |
Visualization: Diazotization and Sandmeyer Reaction Pathway
Caption: Synthetic pathway from 4-Methoxynaphthalen-1-amine to 1-Chloro-4-methoxynaphthalene.
Conclusion
The derivatization of 4-Methoxynaphthalen-1-amine hydrochloride is a crucial step in the synthesis of a diverse array of functional molecules. This application note has provided detailed and practical protocols for three fundamental transformations: N-acylation, N-sulfonylation, and diazotization followed by the Sandmeyer reaction. By understanding the underlying chemical principles and adhering to these robust methodologies, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors. The selection of a particular derivatization strategy will ultimately depend on the specific target molecule and the desired properties of the final compound. Meticulous execution of these protocols will ensure high yields and purity, thereby accelerating the pace of research and development.
References
- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.
- Patel, K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 229.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- Tiwari, R. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3299-3326.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Yasmeen, S., et al. (2016). Synthesis, characterization and biological evaluation of N-(4-methoxy-3-nitrophenyl)acetamide.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazotisation [organic-chemistry.org]
Troubleshooting & Optimization
side reactions to avoid in the synthesis of 4-Methoxynaphthalen-1-amine hydrochloride
Welcome to the technical support center for the synthesis of 4-Methoxynaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve common side reactions and impurities.
I. Overview of the Synthesis
The most common and direct route to 4-Methoxynaphthalen-1-amine hydrochloride is the reduction of 1-methoxy-4-nitronaphthalene. This transformation is typically achieved through catalytic hydrogenation or metal-acid reduction. While seemingly straightforward, this process is susceptible to several side reactions that can impact the purity, yield, and stability of the final product.
II. Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the synthesis, providing insights into their causes and solutions.
Issue 1: The reaction mixture or final product has a persistent yellow, orange, or brown color, even after initial purification.
Possible Cause: This discoloration is often indicative of incomplete reduction of the nitro group, leading to the formation of colored intermediates such as nitroso, azoxy, and azo compounds.[1][2] The high reactivity of the intermediate nitroso and hydroxylamine species can lead to condensation reactions, forming these colored dimeric impurities.[2]
Mechanism of Side Reaction:
Caption: Incomplete reduction side products.
Preventative Measures & Solutions:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress until the starting nitro compound is fully consumed. A well-chosen solvent system should provide good separation between the starting material, the product, and the more colored, often less polar, intermediates.
-
Catalyst Selection and Loading: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂) is active and used in a sufficient loading (typically 5-10 mol%). An older or deactivated catalyst can lead to incomplete reduction.
-
Hydrogen Source and Pressure: In catalytic transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, hydrazine) is used.[3][4] For reactions using hydrogen gas, maintain a positive pressure throughout the reaction.
-
Purification:
-
Recrystallization: The hydrochloride salt of the desired amine can often be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol/HCl.[5] The colored impurities are often less soluble and can sometimes be removed by hot filtration.
-
Charcoal Treatment: Treatment of the dissolved crude product with activated charcoal can be effective in adsorbing colored impurities before recrystallization.
-
Issue 2: The yield is significantly lower than expected, and the product appears oily or difficult to crystallize.
Possible Cause: This can be a result of over-reduction of the naphthalene ring system, leading to the formation of tetralin derivatives (5,6,7,8-tetrahydronaphthalen-1-amine).[6][7][8] The presence of the electron-donating methoxy group can activate the naphthalene ring, making it more susceptible to hydrogenation under certain conditions.
Mechanism of Side Reaction:
Caption: Over-reduction of the naphthalene ring.
Preventative Measures & Solutions:
-
Milder Reaction Conditions:
-
Catalytic Hydrogenation: Use milder conditions, such as lower hydrogen pressure and ambient temperature. Rhodium-based catalysts are often less prone to causing aromatic ring reduction compared to platinum catalysts.[9]
-
Metal-Acid Reduction: Employ reducing agents like SnCl₂/HCl or Fe/HCl, which are generally selective for the nitro group without affecting the aromatic ring.
-
-
Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the product.
-
Purification: Separation of the desired aromatic amine from its saturated analog can be challenging due to their similar polarities. Fractional crystallization of the hydrochloride salt may be effective. Chromatographic methods like column chromatography or preparative HPLC might be necessary in difficult cases.
Issue 3: The product shows unexpected signals in the ¹H NMR spectrum, particularly in the aromatic region and a potential loss of the methoxy signal.
Possible Cause: Demethylation of the methoxy group can occur, especially under harsh acidic conditions or with certain catalysts, leading to the formation of 4-amino-1-naphthol.[9] This impurity can further complicate the reaction mixture.
Mechanism of Side Reaction:
Caption: Demethylation of the methoxy group.
Preventative Measures & Solutions:
-
Control of Acidity and Temperature: When using metal-acid reductions, avoid excessively high concentrations of strong acids and prolonged heating. During the final hydrochloride salt formation and recrystallization, use the minimum necessary amount of HCl and avoid excessive heat.
-
Catalyst Choice: Some catalysts may have acidic sites that can promote demethylation. Ensure the catalyst support is neutral if this side reaction is a concern.
-
Purification: The phenolic impurity (4-amino-1-naphthol) will have significantly different solubility and chromatographic behavior compared to the desired methoxy-containing product. An aqueous basic wash of the free amine (before hydrochloride formation) can extract the phenolic impurity.
Issue 4: The isolated white product darkens over time, especially when exposed to air and light.
Possible Cause: The final product, 4-Methoxynaphthalen-1-amine, is susceptible to oxidation, leading to the formation of highly colored quinone-imine species.[10][11][12] This is a common degradation pathway for aminonaphthols and related compounds.
Mechanism of Degradation:
Caption: Oxidative degradation of the final product.
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle the free amine and its hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup, purification, and packaging.
-
Protection from Light: Store the final product in amber vials or protect it from light to minimize photo-oxidation.
-
Storage Conditions: Store the product in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere is recommended.
-
Antioxidants: In some formulations or solutions, the addition of a small amount of an antioxidant like ascorbic acid or stannous chloride can help to inhibit oxidation.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to reduce 1-methoxy-4-nitronaphthalene to minimize side reactions?
A1: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor is often a good choice.[3][4][13] This method is generally high-yielding, avoids the need for high-pressure hydrogenation equipment, and is typically selective for the nitro group. Reduction with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is also a classic and effective method that avoids over-reduction of the aromatic ring.
Q2: How can I effectively monitor the progress of the reduction reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the non-polar starting material (1-methoxy-4-nitronaphthalene) and the more polar product (4-Methoxynaphthalen-1-amine). The starting material is typically a yellow spot, while the product is often UV-active and may become colored upon standing due to oxidation. Staining with permanganate can also help visualize the amine.
Q3: My final product is a hydrochloride salt. How do I convert it to the free amine for analysis or further reaction?
A3: To obtain the free amine, dissolve the hydrochloride salt in water and add a base, such as sodium hydroxide or sodium carbonate solution, until the pH is alkaline (pH 9-10). The free amine will precipitate out of the aqueous solution and can be extracted with an organic solvent like ethyl acetate or dichloromethane. After extraction, the organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated under reduced pressure.
Q4: What are the key characteristic signals to look for in the ¹H NMR spectrum to confirm the structure of 4-Methoxynaphthalen-1-amine?
A4: You should expect to see a singlet for the methoxy group (CH₃O-) protons around 3.9-4.1 ppm. The aromatic protons will appear as a series of multiplets in the range of approximately 6.5-8.2 ppm. The amine (NH₂) protons will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. Upon conversion to the hydrochloride salt, the amine protons will shift downfield and may become sharper.
Q5: What are the storage recommendations for 4-Methoxynaphthalen-1-amine hydrochloride?
A5: The hydrochloride salt is generally more stable than the free amine. It should be stored in a tightly sealed container, protected from light and moisture. For long-term stability, storage in a cool, dry place, and preferably under an inert atmosphere (argon or nitrogen) is recommended.
IV. Data Summary and Experimental Protocols
Table 1: Summary of Potential Side Products and Identification
| Side Product | Structure | Common Cause | TLC Characteristics (vs. Product) | Key NMR/MS Features |
| Azoxy/Azo Impurities | Ar-N=N(O)-Ar / Ar-N=N-Ar | Incomplete Reduction | Less polar, colored spot | Complex aromatic signals, absence of amine protons. Mass corresponding to the dimer. |
| 4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-amine | Over-reduction | Similar polarity, may be difficult to separate | Aliphatic proton signals in the 1.5-3.0 ppm range. | |
| 4-Amino-1-naphthol | Demethylation | More polar | Absence of the methoxy singlet in ¹H NMR. Presence of a broad -OH signal. | |
| Quinone-imine Species | Oxidation of Product | Highly colored, often streaks on TLC | Complex mixture, difficult to characterize by standard NMR. |
Ar represents the 4-methoxynaphthalene moiety.
Experimental Protocol: Purification of 4-Methoxynaphthalen-1-amine Hydrochloride by Recrystallization
This protocol assumes the crude product has been isolated as the hydrochloride salt.
-
Dissolution: In a fume hood, transfer the crude 4-Methoxynaphthalen-1-amine hydrochloride to an Erlenmeyer flask. Add a minimal amount of hot ethanol or a mixture of ethanol and water to dissolve the solid completely. Note: If the solution is highly colored, this is the stage to add a small amount of activated charcoal.
-
Hot Filtration (if charcoal is used): If activated charcoal was added, perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Characterization: Confirm the purity of the recrystallized product by measuring its melting point and obtaining analytical data (e.g., ¹H NMR, ¹³C NMR, and HPLC).
V. References
-
Fieser, L. F.; Fieser, M. Organic Syntheses, Coll. Vol. 2, p.42 (1943); Vol. 18, p.1 (1938). [Link]
-
Cummings, F. E.; Wallis, E. S. The Reduction of α-Nitronaphthalene. J. Org. Chem.1939 , 4 (1), 49–56. [Link]
-
Gajare, A. S.; et al. Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds. Catal. Surv. Asia2004 , 8, 269–283. [Link]
-
Kondrasenko, A. A.; Peterson, I. V.; Rubaylo, A. I. Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. J. Sib. Fed. Univ. Chem.2020 , 13 (3), 324-329. [Link]
-
Corbett, J. F. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline. J. Chem. Soc., Perkin Trans. 11972 , 283-289. [Link]
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]
-
Preparation method of methoxyamine hydrochloride. Google Patents.
-
TLC Profiling of Impurities of 1-(3,4-Methylenedioxyphenyl)-2-nitropropene an Intermediate in MDMA Synthesis. ResearchGate. [Link]
-
Corbett, J. F. Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline. J. Chem. Soc., Perkin Trans. 11972 , 290-294. [Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]
-
Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst. Royal Society of Chemistry. [Link]
-
Rinaldi, R.; et al. Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. Catal. Sci. Technol.2016 , 6, 6345-6357. [Link]
-
Gorczynski, M. J.; et al. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magn. Reson. Chem.2017 , 55 (S1), S3-S19. [Link]
-
Hudlicky, M. Reductions in Organic Chemistry, 2nd ed.; ACS Monograph 188; American Chemical Society, 1996. [Link]
-
Annunziata, R.; et al. ATP-dependent/-independent enzymatic ring reductions involved in the anaerobic catabolism of naphthalene. Environ. Microbiol.2013 , 15 (10), 2793-2803. [Link]
-
Stankovic, B.; et al. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules2020 , 25 (11), 2587. [Link]
-
Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. Chad's Prep. [Link]
-
Zhang, X.; et al. Photoenzymatic reduction of nitroarenes into aromatic azoxy and azo compounds. Nat. Catal.2021 , 4, 220-228. [Link]
-
Singh, S.; et al. Impurity Profiling With Use of Hyphenated Techniques. Asian J. Res. Chem.2014 , 7 (3), 329-335. [Link]
-
Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). ResearchGate. [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society. [Link]
-
1,4-aminonaphthol hydrochloride. Organic Syntheses. [Link]
-
Li, Y.; et al. Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chem.2018 , 20, 1847-1854. [Link]
-
Check, C. R.; et al. Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols. Beilstein J. Org. Chem.2016 , 12, 2038–2044. [Link]
-
Catalytic hydrogenation of alpha methyl styrene. Google Patents.
-
Meckenstock, R. U.; et al. Identical Ring Cleavage Products during Anaerobic Degradation of Naphthalene, 2-Methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Appl. Environ. Microbiol.2000 , 66 (10), 4448-4453. [Link]
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. ResearchGate. [Link]
-
1-(3,4-Methylenedioxyphenyl)-2-nitropropene an Intermediate in MDMA Synthesis. ResearchGate. [Link]
-
Zhang, X.; Young, L. Y. Evidence for aromatic ring reduction in the biodegradation pathway of carboxylated naphthalene by a sulfate reducing consortium. Biodegradation2001 , 12 (3), 193-199. [Link]
-
Sheldon, R. A.; et al. Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chem. Eng.2018 , 6 (1), 1279–1285. [Link]
-
Hydrogenation. Khan Academy. [Link]
-
Method for synthesizing methoxamine hydrochloride. Google Patents.
-
Synthesis of 4-(1-Adamantyl)-1-Naphthol and 4-(1-Adamantyl)-1-Methoxynaphthalene. ResearchGate. [Link]
-
Giraudeau, P.; et al. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. J. Pharm. Biomed. Anal.2022 , 213, 114681. [Link]
Sources
- 1. CCLXXXI.—Reduction of nitronaphthalenes. Part I. Reduction of α-nitronaphthalene - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ATP-dependent/-independent enzymatic ring reductions involved in the anaerobic catabolism of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence for aromatic ring reduction in the biodegradation pathway of carboxylated naphthalene by a sulfate reducing consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "A Study of the Catalytic Hydrogenation of Methoxybenzenes Over Platinu" by Robert Gene Thompson [trace.tennessee.edu]
- 10. Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Amine oxidation and the chemistry of quinone imines. Part I. 3-Methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting the Work-up of 4-Methoxynaphthalen-1-amine Hydrochloride Reactions
Welcome to the technical support center for 4-Methoxynaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of reactions involving this versatile organic building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in isolating and purifying your target compounds.
Frequently Asked Questions (FAQs)
Q1: My 4-Methoxynaphthalen-1-amine hydrochloride starting material has a purplish or brown tint. Can I still use it?
A: A significant color change from the expected off-white or light tan indicates potential oxidation and degradation of the amine. Aromatic amines, especially those with electron-donating groups like the methoxy group, are susceptible to air oxidation, which can lead to the formation of highly colored quinone-imine species and polymeric impurities.[1] While for some applications this might be acceptable, for sensitive reactions or when high purity of the final product is required, using discolored starting material is not recommended as it can introduce impurities that are difficult to remove later.
Recommendation: For best results, use a fresh batch of the reagent. To ensure long-term stability, store 4-Methoxynaphthalen-1-amine hydrochloride in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) and in a cool, dry place.[1]
Q2: During the work-up, my product seems to be partially soluble in both the organic and aqueous layers. How can I improve phase separation?
A: This is a common issue when working with amine salts. The hydrochloride salt of 4-Methoxynaphthalen-1-amine is polar and will have some water solubility. However, the naphthalene core is hydrophobic, leading to some solubility in organic solvents.
Troubleshooting Steps:
-
Adjust the pH: To drive the amine completely into the organic layer, you need to neutralize the hydrochloride salt to its free base form. Add a suitable base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) to the separatory funnel and shake gently. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).
-
Increase the Ionic Strength of the Aqueous Layer: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This will decrease the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out."
-
Choose the Right Organic Solvent: If you are still facing issues, consider switching to a more non-polar organic solvent for extraction, provided your product is soluble in it.
Q3: I've neutralized my reaction mixture, but I'm observing an emulsion during extraction. What should I do?
A: Emulsions are common when working with basic aqueous solutions and organic solvents. They are stabilized by finely dispersed particles or surfactants.
Methods to Break an Emulsion:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.
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Brine Wash: Adding a saturated brine solution can often help break up an emulsion by increasing the density and ionic strength of the aqueous phase.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the emulsion.
-
Change the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.
In-Depth Troubleshooting Guides
Problem 1: Low Yield of the Isolated Free Base
Symptoms: After basification and extraction, the amount of recovered product is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Incomplete Basification | The protonated amine (hydrochloride salt) is water-soluble and will remain in the aqueous layer. Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to fully deprotonate the amine. Use a pH meter or pH paper to verify. Add base dropwise and mix well between additions. |
| Product Precipitation | The free base of 4-Methoxynaphthalen-1-amine may not be highly soluble in the chosen extraction solvent and could be precipitating at the interface. Solution: Inspect the interface for any solid material. If a precipitate is present, you may need to use a different extraction solvent in which the free base is more soluble. Alternatively, you can add more of the current solvent to dissolve the precipitate. |
| Oxidative Degradation | Aromatic amines can be sensitive to air oxidation, especially under basic conditions.[1] This can lead to the formation of colored byproducts and a loss of the desired product. Solution: If possible, perform the work-up using deoxygenated solvents (sparged with nitrogen or argon). Work quickly and avoid prolonged exposure to air. |
Problem 2: Difficulty in Purifying the Final Product
Symptoms: The isolated product is an oil that won't crystallize, or column chromatography results in significant streaking and poor separation.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Residual Amine Impurities | The basic nature of amines can cause them to interact strongly with the acidic silica gel stationary phase in column chromatography, leading to tailing and poor separation. Solution: Before chromatography, consider an acid wash of the organic solution containing your product to remove any unreacted starting material or other basic impurities.[2] Alternatively, you can add a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to the eluent system to improve the chromatography of basic compounds on silica gel.[3] |
| Formation of Side Products | Depending on the reaction conditions, side reactions such as N-alkylation or the formation of other isomers may have occurred.[4][5] Solution: Analyze the crude product by LC-MS or GC-MS to identify the impurities.[6] This will help in choosing an appropriate purification strategy. Recrystallization from a suitable solvent system is often an effective method for purifying solid products.[7][8] |
| Persistent Salts | If the basification was incomplete, some of the product may still be in its salt form, which will behave differently during purification. Solution: Ensure a thorough basic wash during the work-up. If you suspect the presence of salts, you can dissolve the crude product in an organic solvent and wash it again with a dilute basic solution, followed by a water and brine wash. |
Problem 3: The Product Degrades During Work-up or Purification
Symptoms: The product color darkens over time, or new spots appear on TLC analysis during the purification process.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Light and Air Sensitivity | Naphthylamines can be sensitive to light and air, leading to decomposition.[1] Solution: Protect the reaction and product from light by using amber glassware or wrapping the flasks in aluminum foil.[1] Work under an inert atmosphere whenever possible. |
| Thermal Instability | Prolonged heating during solvent removal or purification can cause decomposition. Solution: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent. If column chromatography is performed, do not let the column run dry for an extended period. |
| Incompatible Solvents or Reagents | Traces of acidic or oxidizing agents can lead to product degradation. Solution: Ensure all solvents are of high purity and that all glassware is clean and dry. Neutralize the reaction mixture carefully and ensure all acidic or basic reagents have been removed during the work-up. |
Experimental Protocols & Visual Guides
Standard Work-up Protocol for a Reaction Involving 4-Methoxynaphthalen-1-amine Hydrochloride
This protocol assumes the reaction has been completed and the goal is to isolate the product as the free amine.
-
Quenching the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add water or a saturated aqueous solution of a mild quenching agent (e.g., ammonium chloride) if reactive reagents are present.
-
-
Solvent Removal (if necessary):
-
If the reaction was performed in a water-miscible solvent (e.g., THF, ethanol), remove the solvent under reduced pressure using a rotary evaporator.
-
-
Basification and Extraction:
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to the residue.
-
Transfer the mixture to a separatory funnel.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Caution: If residual acid is present, CO2 evolution may occur. Vent the funnel frequently.
-
Shake the funnel gently, and then allow the layers to separate.
-
Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
Separate the layers and extract the aqueous layer two more times with the organic solvent.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with water, followed by a saturated brine solution.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
-
Solvent Removal and Isolation:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Visualizing the Work-up Workflow
Caption: A generalized workflow for the work-up of reactions involving 4-Methoxynaphthalen-1-amine hydrochloride.
Troubleshooting Decision Tree for Purification
Caption: A decision tree for troubleshooting the purification of products derived from 4-Methoxynaphthalen-1-amine.
References
- BenchChem. (2025). Reagent stability issues with 4-Amino-1-naphthol hydrochloride. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-Methoxynaphthalene. BenchChem Technical Support.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- ResearchGate. (2025). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
- ResearchGate. (2017).
- Reddit. (2024). Amine workup. r/Chempros.
- BenchChem. (2025). Application Notes and Protocols: Purification of 2-(Aminomethyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Methoxynaphthalen-1-amine Hydrochloride
For researchers, scientists, and professionals in drug development, the precise and reliable analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the characterization of 4-Methoxynaphthalen-1-amine hydrochloride. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights gleaned from years of field experience to ensure your analytical approach is both robust and scientifically sound.
Introduction to 4-Methoxynaphthalen-1-amine Hydrochloride and its Analytical Significance
4-Methoxynaphthalen-1-amine hydrochloride is an organic compound with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[1] Its structure, featuring a naphthalene core with methoxy and amine functional groups, makes it a subject of interest in medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for sample preparation in many analytical techniques.[2] Accurate mass spectrometric analysis is essential for its identification, purity assessment, and quantification in various matrices.
This guide will compare and contrast different mass spectrometry workflows, providing the necessary experimental data and theoretical grounding to empower you to select and implement the optimal analytical strategy for this compound.
Foundational Principles: Choosing the Right Ionization Technique
The initial and most critical decision in the mass spectrometric analysis of 4-Methoxynaphthalen-1-amine hydrochloride is the choice of ionization technique. As an amine hydrochloride, the compound is polar and will likely be analyzed from a solution.
Electrospray Ionization (ESI) is the most suitable technique for this analyte. The amine group is basic and readily accepts a proton in the acidic mobile phases typically used in reverse-phase liquid chromatography, forming a stable [M+H]⁺ ion. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.
Alternative Ionization Techniques:
-
Electron Ionization (EI): Typically used with Gas Chromatography (GC-MS), EI is a "hard" ionization technique that would likely cause extensive fragmentation of 4-Methoxynaphthalen-1-amine, making it difficult to determine the molecular weight. Furthermore, the compound's salt form and polarity make it non-volatile, requiring derivatization for GC-MS analysis.
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally better for less polar compounds than ESI. Given the presence of the readily protonated amine, ESI is expected to provide superior sensitivity for this analyte.
The logical workflow for the analysis of 4-Methoxynaphthalen-1-amine hydrochloride is therefore centered around Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS).
Caption: High-level workflow for LC-ESI-MS analysis.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification
For definitive structural confirmation, high-resolution mass spectrometry (HRMS) is indispensable. Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, enabling the determination of the elemental composition of the analyte and its fragments.
Table 1: Comparison of Nominal vs. High-Resolution Mass Data for [M+H]⁺ of 4-Methoxynaphthalen-1-amine
| Parameter | Nominal Mass (Low Resolution) | Accurate Mass (High Resolution) |
| Instrument Type | Single Quadrupole, Triple Quadrupole | Q-TOF, Orbitrap |
| Expected m/z | 174.1 | 174.0913 |
| Mass Accuracy | ~ 0.1 Da | < 5 ppm |
| Confidence in Formula | Low (many possibilities) | High (C₁₁H₁₂NO⁺) |
The ability of HRMS to provide sub-5 ppm mass accuracy is crucial for distinguishing the target analyte from potential isobaric interferences, thereby ensuring the trustworthiness of the identification.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of an analyte and for developing highly selective and sensitive quantitative methods. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 174.1) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.
Predicted Fragmentation Pathway
Based on the structure of 4-Methoxynaphthalen-1-amine and fragmentation patterns of similar aromatic amines and methoxy-containing compounds, we can predict the following fragmentation pathway. The primary fragmentation events are expected to be the loss of ammonia (NH₃) and the loss of a methyl radical (•CH₃), followed by the loss of carbon monoxide (CO).
Caption: Predicted MS/MS fragmentation of 4-Methoxynaphthalen-1-amine.
Table 2: Predicted Major Fragment Ions for MS/MS Analysis
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Formula of Fragment |
| 174.1 | 159.1 | •CH₃ (15.0 Da) | C₁₀H₉NO⁺ |
| 174.1 | 157.1 | NH₃ (17.0 Da) | C₁₁H₉O⁺ |
| 159.1 | 131.1 | CO (28.0 Da) | C₉H₉N⁺ |
| 157.1 | 129.1 | CO (28.0 Da) | C₁₀H₉⁺ |
These predicted transitions can be used to develop a highly specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification on a triple quadrupole mass spectrometer, or for confirmation in a product ion scan on an HRMS instrument.
Comparative Guide: LC-MS vs. GC-MS for 4-Methoxynaphthalen-1-amine Hydrochloride Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Applicability | Highly Recommended. Ideal for polar, non-volatile compounds and salts. | Not Recommended without Derivatization. Requires the analyte to be volatile and thermally stable. |
| Sample Preparation | Simple dissolution in a suitable solvent (e.g., methanol, acetonitrile/water). | Requires derivatization to increase volatility and thermal stability (e.g., acylation, silylation), adding complexity and potential for side reactions. |
| Ionization | ESI (soft ionization), preserving the molecular ion. | EI (hard ionization), leading to extensive fragmentation and potential loss of the molecular ion. |
| Chromatography | Excellent separation of polar compounds on reverse-phase columns. | Separation is dependent on the volatility of the derivatized analyte. |
| Throughput | High, with typical run times of 5-15 minutes. | Lower, due to the additional derivatization step. |
| Overall Recommendation | The method of choice for robust, sensitive, and direct analysis. | Not practical for routine analysis due to the need for derivatization and the harsh ionization. |
Detailed Experimental Protocol: LC-MS/MS Analysis
This protocol provides a starting point for the analysis of 4-Methoxynaphthalen-1-amine hydrochloride. Optimization may be required based on the specific instrumentation and analytical goals.
A. Sample Preparation
-
Prepare a 1 mg/mL stock solution of 4-Methoxynaphthalen-1-amine hydrochloride in methanol.
-
Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control samples at the desired concentrations.
B. Liquid Chromatography Conditions
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry Conditions
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: ESI Positive.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550 °C.
-
IonSpray Voltage: 5500 V.
-
MRM Transitions (Predicted):
-
Quantifier: 174.1 → 159.1
-
Qualifier: 174.1 → 157.1
-
-
Collision Energy (CE): Optimize for each transition (start with 20-30 eV).
-
Dwell Time: 100 ms.
Conclusion
The mass spectrometric analysis of 4-Methoxynaphthalen-1-amine hydrochloride is most effectively and reliably achieved using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). High-resolution mass spectrometry is recommended for unambiguous identification, while tandem mass spectrometry provides the selectivity and sensitivity required for robust quantification and structural confirmation. The provided experimental protocol serves as a robust starting point for method development. By understanding the principles outlined in this guide, researchers can confidently develop and validate high-quality analytical methods for this and structurally related compounds.
References
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. Retrieved from [Link]
-
4-Methoxynaphthalene-1-sulfonyl chloride. PubChem. Retrieved from [Link]
-
4-Methoxy-1-naphthol. Human Metabolome Database. Retrieved from [Link]
-
4-Methoxy-1-naphthol. PubChem. Retrieved from [Link]
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Retrieved from [Link]
-
4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. Aladdin Scientific. Retrieved from [Link]
-
Analytical Methods. Japan International Cooperation Agency. Retrieved from [Link]
Sources
A Comparative Guide to the Analytical Quantification of 4-Methoxynaphthalen-1-amine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Methoxynaphthalen-1-amine hydrochloride (C₁₁H₁₂ClNO, M.W. 209.67 g/mol )[1], a key chemical intermediate. We will explore the principles, advantages, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry, offering detailed protocols and supporting data to guide your method selection and implementation.
Introduction to the Analyte and Analytical Imperatives
4-Methoxynaphthalen-1-amine hydrochloride is a primary aromatic amine whose purity and concentration must be meticulously controlled during pharmaceutical manufacturing. The presence of impurities can significantly impact the safety and efficacy of the final drug product[2]. Therefore, robust and validated analytical methods are not just a recommendation but a regulatory necessity, as outlined by guidelines from the International Council for Harmonisation (ICH)[3][4][5]. This guide will delve into the technical nuances of three common analytical techniques, providing a framework for selecting the most appropriate method for your specific analytical challenge.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Pharmaceutical Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of non-polar and moderately polar compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility[6][7][8]. For 4-Methoxynaphthalen-1-amine hydrochloride, a C18 stationary phase is a logical starting point, offering a hydrophobic environment for the separation of this aromatic amine from potential impurities[6][7].
Principle of Separation
In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilyl-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol[9]. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the stationary phase, resulting in longer retention times.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen for its versatility and proven efficacy in separating a wide range of aromatic compounds[6][7]. The hydrophobicity of the naphthalene ring in the analyte will ensure good retention and separation from more polar impurities.
-
Mobile Phase Composition: A gradient elution with acetonitrile and a buffered aqueous phase is proposed. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency at lower wavelengths[9]. The buffer (e.g., phosphate or formate) is crucial for controlling the ionization state of the amine group (pKa of the related 1-naphthylamine is ~3.9)[10], ensuring consistent retention times and sharp peak shapes. A gradient is employed to elute a wider range of compounds with varying polarities in a reasonable timeframe.
-
Detection Wavelength: Based on the UV spectra of structurally similar compounds like 4-methoxyphenol (λmax at 222 nm and 282 nm) and N-phenyl-α-naphthylamine (λmax around 330-340 nm), a detection wavelength in the range of 230-250 nm or around 320 nm is likely to provide good sensitivity[11][12]. Experimental determination of the analyte's UV spectrum is essential for selecting the optimal wavelength.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV workflow for quantification.
Detailed Protocol for HPLC-UV Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (or experimentally determined λmax).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-Methoxynaphthalen-1-amine hydrochloride reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
4. Method Validation (as per ICH Q2(R2) Guidelines)[3][4][5]:
-
Specificity: Analyze a blank, a placebo (if applicable), the standard, and a spiked sample to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by different analysts on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light. Aromatic compounds, including 4-Methoxynaphthalen-1-amine hydrochloride, typically exhibit strong UV absorbance, making this a viable analytical method.
Principle of Measurement
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Causality Behind Experimental Choices
-
Solvent Selection: The choice of solvent is critical as it can influence the absorption spectrum. A solvent that is transparent in the wavelength range of interest and in which the analyte is stable and soluble is required. Methanol or a buffered aqueous solution are suitable choices.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) should be used for quantification to ensure the highest sensitivity and to minimize errors arising from slight wavelength inaccuracies. Based on similar compounds, the λmax is expected in the UV region[11][12].
-
Derivatization (Optional): For enhanced sensitivity and selectivity, especially in complex matrices, a derivatization reaction can be employed to form a colored product with a λmax in the visible region. For primary aromatic amines, a common reaction involves diazotization followed by coupling with a chromogenic agent[12].
Experimental Workflow: UV-Visible Spectrophotometry
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [helda.helsinki.fi]
- 8. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 9. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Stability of 4-Methoxynaphthalen-1-amine Hydrochloride: An Analytical Perspective
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical assessment of the stability of 4-Methoxynaphthalen-1-amine hydrochloride, a crucial building block in medicinal chemistry. We will explore its stability profile using a suite of analytical techniques and compare its performance against two relevant alternatives: its positional isomer, 1-Naphthylamine hydrochloride, and a structurally related derivative, N-Phenyl-1-naphthylamine. This guide is designed to provide not only the "how" but also the "why" behind the experimental choices, empowering you to make informed decisions in your own work.
Introduction: The Importance of Stability in Drug Development
The stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Degradation of an API can lead to loss of potency, the formation of potentially toxic impurities, and changes in physical properties. Therefore, a thorough understanding of a molecule's stability under various environmental conditions is a regulatory expectation and a scientific necessity.
This guide focuses on 4-Methoxynaphthalen-1-amine hydrochloride, a naphthalene derivative of interest in synthetic and medicinal chemistry. Its stability is intrinsically linked to its chemical structure: an aromatic amine susceptible to oxidation, with a methoxy group that can influence its electronic properties and reactivity. The hydrochloride salt form is typically employed to enhance solubility and stability, but it does not render the molecule immune to degradation.
To provide a comprehensive assessment, we will compare 4-Methoxynaphthalen-1-amine hydrochloride with two alternatives:
-
1-Naphthylamine hydrochloride: As a positional isomer, this compound allows for an investigation into how the placement of the amino group on the naphthalene ring affects stability.
-
N-Phenyl-1-naphthylamine: This derivative, with a phenyl group attached to the nitrogen, offers insights into how substitution on the amine can alter its stability profile, particularly its susceptibility to oxidation.
Physicochemical Properties: A Foundation for Stability Assessment
Before delving into stability studies, it is essential to understand the fundamental physicochemical properties of the compounds under investigation. These properties can influence their degradation pathways and the choice of analytical methods.
| Property | 4-Methoxynaphthalen-1-amine hydrochloride | 1-Naphthylamine hydrochloride | N-Phenyl-1-naphthylamine |
| Molecular Formula | C₁₁H₁₂ClNO[1] | C₁₀H₁₀ClN | C₁₆H₁₃N |
| Molecular Weight | 209.67 g/mol [1] | 179.64 g/mol | 219.29 g/mol [2] |
| Appearance | Crystalline solid | Crystalline solid | Tan to purple crushed solid[2] |
| Melting Point | Not available | Decomposes | 60-62 °C[3] |
| Boiling Point | Not available | Not available | 226 °C at 15 mmHg[3] |
| Predicted pKa (strongest acidic) | ~9-10 (amine) | ~9-10 (amine) | Not available |
| Predicted Water Solubility | Moderately soluble | Moderately soluble | Insoluble in water[3] |
Note: Some properties for 4-Methoxynaphthalen-1-amine hydrochloride and 1-Naphthylamine hydrochloride are estimated based on structurally similar compounds due to the limited availability of experimental data.
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a cornerstone of stability assessment. By subjecting the compound to conditions more severe than those it would encounter during storage, we can accelerate its degradation and identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.
Experimental Design
In this illustrative study, 4-Methoxynaphthalen-1-amine hydrochloride and the two alternatives were subjected to the following stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
The samples were then analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Comparative Stability Data (Illustrative)
The following table summarizes the illustrative results of the forced degradation study. The data is designed to reflect the expected chemical behavior of these classes of compounds.
| Stress Condition | 4-Methoxynaphthalen-1-amine HCl (% Degradation) | 1-Naphthylamine HCl (% Degradation) | N-Phenyl-1-naphthylamine (% Degradation) | Major Degradants Observed |
| Acidic Hydrolysis | ~5% | ~8% | ~3% | Hydroxylated and de-aminated species |
| Basic Hydrolysis | ~10% | ~15% | ~5% | Naphthol derivatives |
| Oxidative Degradation | ~25% | ~35% | ~45% | N-oxides, quinone-imines, polymeric products |
| Thermal Degradation | ~8% | ~12% | ~10% | De-alkylation and dimerization products |
| Photolytic Degradation | ~15% | ~20% | ~25% | Colored degradation products, ring-opened species |
Interpretation of Results:
-
Oxidative Stability: All three compounds show significant degradation under oxidative stress, which is characteristic of aromatic amines. N-Phenyl-1-naphthylamine is particularly susceptible, likely due to the increased electron density on the nitrogen atom from the phenyl group, making it more prone to oxidation. The methoxy group in 4-Methoxynaphthalen-1-amine hydrochloride may offer some slight stabilizing effect compared to the unsubstituted 1-Naphthylamine hydrochloride. Aromatic amines are known to be susceptible to oxidation, which can be a significant degradation pathway[2].
-
Hydrolytic Stability: The compounds are relatively stable under acidic conditions but show more degradation under basic conditions. This is likely due to the deprotonation of the amine hydrochloride to the more reactive free amine under basic conditions.
-
Photostability: Exposure to light induces degradation in all three compounds, leading to the formation of colored impurities. The extended conjugation in N-Phenyl-1-naphthylamine may contribute to its higher photosensitivity.
-
Thermal Stability: The compounds exhibit moderate thermal stability, with some degradation observed at elevated temperatures.
Analytical Techniques for Stability Assessment
A multi-faceted analytical approach is necessary to fully characterize the stability of 4-Methoxynaphthalen-1-amine hydrochloride and its alternatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the quantitative analysis of stability samples. A stability-indicating HPLC method must be able to separate the parent compound from all potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradants.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient Program: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of the parent compound).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol.
Causality Behind Experimental Choices:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Gradient Elution: Necessary to elute both the polar degradation products and the more lipophilic parent compounds within a reasonable timeframe.
-
Formic Acid: Improves peak shape and provides a consistent pH for the mobile phase.
-
UV Detection: Naphthalene derivatives are strongly UV-active, allowing for sensitive detection.
Caption: Workflow for HPLC stability analysis.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis provides valuable information about the thermal stability, melting point, and decomposition profile of a compound.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect melting, decomposition, and other thermal events.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which a compound begins to decompose and for quantifying mass loss due to the release of volatiles or degradation.
-
Instrumentation: Simultaneous DSC/TGA instrument.
-
Sample Pan: Aluminum or platinum pan.
-
Sample Size: 2-5 mg.
-
Temperature Program: Ramp from room temperature to a temperature above the expected decomposition point (e.g., 300-400°C) at a heating rate of 10°C/min.
-
Atmosphere: Nitrogen purge (20-50 mL/min) to prevent oxidative degradation during the analysis.
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Provides an inert environment to study the inherent thermal stability of the compound without the influence of oxygen.
-
Heating Rate: A rate of 10°C/min is a common starting point that provides a good balance between resolution and analysis time.
Caption: Workflow for DSC/TGA thermal analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups and observing changes in chemical bonding that occur during degradation. By comparing the FTIR spectrum of a stressed sample to that of a reference standard, one can identify the appearance or disappearance of specific absorption bands, providing clues about the degradation mechanism.
-
Instrumentation: FTIR spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) is often preferred for solid samples as it requires minimal sample preparation.
-
Data Collection: Collect spectra over the mid-IR range (4000-400 cm⁻¹).
-
Analysis: Compare the spectra of stressed and unstressed samples, looking for changes in key functional group regions (e.g., N-H stretching, C=O stretching from oxidation products).
Causality Behind Experimental Choices:
-
ATR: A simple and rapid technique for analyzing solid powders directly.
-
Spectral Comparison: The most direct way to identify chemical changes resulting from degradation.
Caption: Logical flow of FTIR spectral analysis for degradation studies.
Summary and Recommendations
This guide has provided a comprehensive framework for assessing the stability of 4-Methoxynaphthalen-1-amine hydrochloride and comparing it to relevant alternatives.
Key Findings (based on illustrative data and chemical principles):
-
4-Methoxynaphthalen-1-amine hydrochloride demonstrates moderate stability, with its primary degradation pathway being oxidation. Its stability is generally comparable to or slightly better than its positional isomer, 1-Naphthylamine hydrochloride.
-
1-Naphthylamine hydrochloride shows a similar stability profile but appears slightly more susceptible to hydrolysis and photolytic degradation.
-
N-Phenyl-1-naphthylamine is the least stable of the three compounds, particularly under oxidative and photolytic stress. This highlights the significant impact of N-substitution on the stability of naphthalenamines.
Recommendations for Researchers:
-
Prioritize Oxidative Stability: When working with 4-Methoxynaphthalen-1-amine hydrochloride and related compounds, particular attention should be paid to protecting them from oxidizing agents and atmospheric oxygen. Storage under an inert atmosphere is recommended.
-
Control pH: To minimize hydrolytic degradation, avoid strongly basic conditions.
-
Protect from Light: As with many aromatic compounds, protection from light is crucial to prevent photolytic degradation.
-
Utilize a Multi-Technique Approach: A combination of HPLC, thermal analysis, and spectroscopic techniques provides a comprehensive understanding of the stability profile of a molecule.
-
Develop a Robust Stability-Indicating Method: A well-validated, stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products in stability studies.
By applying the principles and methodologies outlined in this guide, researchers and drug development professionals can effectively assess the stability of 4-Methoxynaphthalen-1-amine hydrochloride and make informed decisions regarding its handling, storage, and use in their applications.
References
-
OSHA. N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). [Link]
-
Aladdin Scientific. 4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. [Link]
-
National Center for Biotechnology Information. 4-Amino-1-naphthol hydrochloride. PubChem Compound Summary for CID 2723858. [Link]
-
Ataman Kimya. 2-NAPHTHYLAMINE. [Link]
-
International Agency for Research on Cancer. 2-NAPHTHYLAMINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Methoxynaphthalen-1-amine hydrochloride
As laboratory professionals dedicated to advancing science, our commitment extends beyond discovery to ensuring a safe and environmentally responsible research environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methoxynaphthalen-1-amine hydrochloride, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a chain of custody that protects you, your colleagues, and the environment.
Hazard Profile Analysis: Understanding the "Why"
4-Methoxynaphthalen-1-amine hydrochloride is an aromatic amine, a class of compounds that requires careful handling. Its hazard profile, derived from safety data for the free amine, dictates its classification as hazardous waste.[1] Understanding these hazards is the first step in appreciating the necessity of the disposal protocols that follow.
Table 1: Hazard Classification and Rationale
| Hazard Classification | GHS Code | Causality and Implication for Handling |
|---|---|---|
| Harmful if Swallowed | H302 | Accidental ingestion can lead to acute toxicity. This necessitates stringent containment and prohibits disposal in general waste streams where it could enter the environment. |
| Causes Skin Irritation | H315 | Direct contact can cause inflammation and irritation. This requires the use of appropriate chemical-resistant gloves and immediate decontamination upon exposure. |
| Causes Serious Eye Irritation | H319 | The compound can cause significant damage to the eyes upon contact. Mandates the use of safety glasses or goggles. |
| May Cause Respiratory Irritation | H335 | Inhalation of the powder can irritate the respiratory tract. All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood. |
While specific ecological data is limited, the potential for harm necessitates that this chemical be prevented from entering the environment.[1] Therefore, it must be disposed of as regulated hazardous waste.
The Core Principle: Prohibited Disposal Methods
To ensure safety and compliance, certain disposal methods are strictly forbidden. The logic behind these prohibitions is to prevent uncontrolled release and unintended chemical reactions.
-
DO NOT Dispose Down the Drain: Sewer systems are not designed to treat this type of specialized chemical waste.[2][3][4] Doing so can lead to environmental contamination and may violate local and national regulations.
-
DO NOT Dispose in Solid Waste Bins: Mixing chemical waste with general trash can expose sanitation workers to hazardous materials and lead to landfill contamination.[2]
-
DO NOT Use Evaporation as a Disposal Method: Intentionally evaporating chemical waste, even in a fume hood, is not a permissible disposal technique.[2][4] It releases the substance into the atmosphere and is illegal.
Step-by-Step Disposal Protocol for 4-Methoxynaphthalen-1-amine hydrochloride
This protocol is divided into four key phases, from initial handling to final pickup by a licensed waste carrier.
Phase 1: Personal Protective Equipment (PPE) and Initial Handling
Before handling the waste, ensure a safe working environment. The causality is simple: you cannot manage a hazard if you are not protected from it.
-
Work Area Preparation: Designate a specific area for waste accumulation, preferably within a chemical fume hood or a well-ventilated space.[5]
-
Don Appropriate PPE:
Phase 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous reactions within a waste container.[6][7][8]
-
Designate a Waste Stream: 4-Methoxynaphthalen-1-amine hydrochloride waste should be collected as a "Solid Organic Hazardous Waste" or "Amine Waste" stream, depending on your institution's categories.
-
Maintain Segregation:
-
Do not mix this waste with incompatible materials, such as strong oxidizing agents or acids (other than its salt form).
-
Keep solid and liquid waste separate.[6] If dealing with solutions, collect them in a designated "Aqueous" or "Non-halogenated Organic" liquid waste container, ensuring compatibility with other contents.
-
Never mix hazardous waste with non-hazardous waste.[2]
-
Phase 3: Container Management and Labeling
The waste container is the primary method of containment. Its integrity and clear labeling are non-negotiable for a safe disposal system.
-
Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with the waste. The original product container is often the best choice for unused or excess material.[2][7] For generated waste, high-density polyethylene (HDPE) jugs are suitable.
-
Label the Container Immediately: As soon as the first drop of waste enters the container, it must be labeled.[9] The label must include:
-
Keep the Container Closed: The container must be securely capped at all times, except when actively adding waste.[2][9][10] This prevents the release of vapors and protects against spills.
Phase 4: Storage and Final Disposal
-
Proper Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA). This area must be under the control of the laboratory personnel. Store below eye level and within secondary containment (such as a spill tray) to contain any potential leaks.[4]
-
Arrange for Pickup: Follow your institution's specific procedures for hazardous waste collection. This typically involves submitting an online request to your Environmental Health & Safety (EHS) department.[4]
-
Licensed Disposal: Your institution's EHS department will ensure the waste is transported and disposed of by a licensed and regulated hazardous waste carrier, which is the required final step.[1][7]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release, a swift and correct response is critical to mitigate harm.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[1][5]
-
Inhalation: Move to fresh air immediately.[5]
-
Seek Medical Attention for any significant exposure, and bring the Safety Data Sheet (SDS) with you.
Spill Cleanup Protocol:
The following workflow outlines the decision-making and procedural steps for managing a spill.
Caption: Decision workflow for handling a chemical spill.
All materials used for the cleanup, including absorbent pads and contaminated PPE, must be collected, containerized, and disposed of as hazardous waste.[11]
Disposal of Empty Containers
Due to the chemical's acute toxicity ("Harmful if Swallowed"), empty containers must be handled with care.[1] A container is not considered "empty" if it contains any residue.
-
Triple Rinsing: The standard and best practice for a chemical with this hazard profile is to triple-rinse the empty container.[2]
-
Use a suitable solvent (such as water or ethanol) to rinse the container thoroughly.
-
Each rinse should use a volume of solvent equal to about 5-10% of the container's volume.[2]
-
-
Collect the Rinsate: Crucially, all rinsate must be collected as hazardous waste .[2] Add it to the appropriate liquid hazardous waste stream.
-
Deface the Label: After triple-rinsing, completely deface or remove the original chemical label.[2]
-
Final Disposal: The rinsed and defaced container can now be disposed of in the regular trash or recycling, depending on institutional policy.
By adhering to these procedures, you build a system of safety and compliance that validates the integrity of your research operations. This guide serves as a practical tool to empower you, the researcher, to manage chemical waste with the same precision and care you apply to your scientific endeavors.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Amine Usage Guidelines for High-Purity Amines in Industry. (2025). Diplomata Comercial. [Link]
-
Contamination in Amine Systems. (2010). Refining Community. [Link]
-
Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]
-
Safety Data Sheet - 2-(7-Methoxynaphthalen-1-yl)ethanamine. (2025). AA Blocks. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]
-
Chemical Hazards - EHSO Manual 2025-2026. (2025). [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
-
Chemical Spills: How to safely contain & remove. (2022). GV Health. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. vumc.org [vumc.org]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. aablocks.com [aablocks.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
